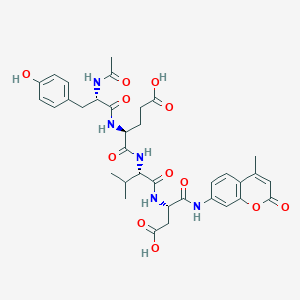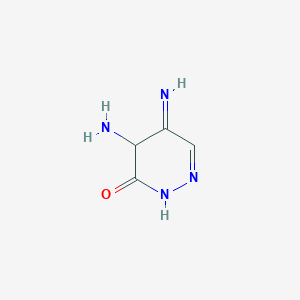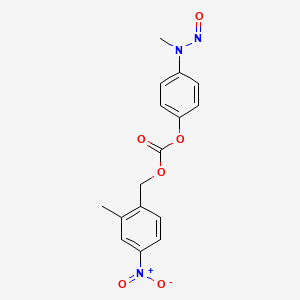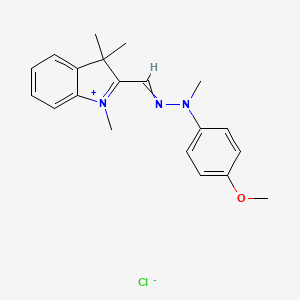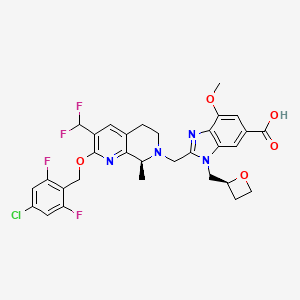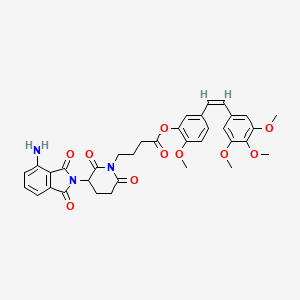
PROTAC tubulin-Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC tubulin-Degrader-1, also known as compound W13, is a proteolysis-targeting chimera (PROTAC) designed to target and degrade tubulin. Tubulin is a protein that forms microtubules, which are essential components of the cell cytoskeleton. This compound has shown significant antitumor activity, particularly against human lung cancer .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for PROTAC tubulin-Degrader-1 are not explicitly documented. the general approach for producing PROTACs involves large-scale organic synthesis techniques, purification processes such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
PROTAC tubulin-Degrader-1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The compound facilitates the ubiquitination of tubulin, leading to its degradation by the proteasome .
Common Reagents and Conditions
The common reagents involved in the degradation process include the PROTAC compound itself, the target protein (tubulin), and the E3 ubiquitin ligase. The conditions typically involve physiological pH and temperature, as these reactions occur within living cells .
Major Products Formed
The major product formed from the reaction involving this compound is ubiquitinated tubulin, which is subsequently degraded by the proteasome into smaller peptides .
科学研究应用
PROTAC tubulin-Degrader-1 has several scientific research applications:
作用机制
PROTAC tubulin-Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to tubulin, leading to the ubiquitination and subsequent degradation of tubulin by the proteasome. This process disrupts the microtubule network within cells, inhibiting cell division and inducing cell death . The molecular targets involved include tubulin and the E3 ubiquitin ligase, while the pathways affected include the ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
PROTAC tubulin-IN-1: Another tubulin-targeting PROTAC with similar antitumor activity.
Uniqueness
PROTAC tubulin-Degrader-1 is unique in its specific targeting of tubulin for degradation, which distinguishes it from other tubulin inhibitors that merely block tubulin function without degrading the protein. This degradation mechanism offers a more effective approach to disrupting tubulin function and inhibiting cancer cell proliferation .
属性
分子式 |
C35H35N3O10 |
|---|---|
分子量 |
657.7 g/mol |
IUPAC 名称 |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 4-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]butanoate |
InChI |
InChI=1S/C35H35N3O10/c1-44-25-14-12-20(10-11-21-18-27(45-2)32(47-4)28(19-21)46-3)17-26(25)48-30(40)9-6-16-37-29(39)15-13-24(34(37)42)38-33(41)22-7-5-8-23(36)31(22)35(38)43/h5,7-8,10-12,14,17-19,24H,6,9,13,15-16,36H2,1-4H3/b11-10- |
InChI 键 |
GIQODPMFMFJXTJ-KHPPLWFESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


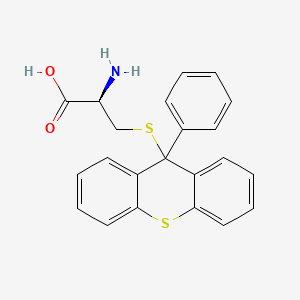


![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
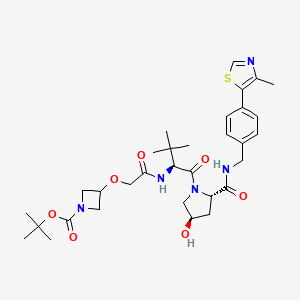
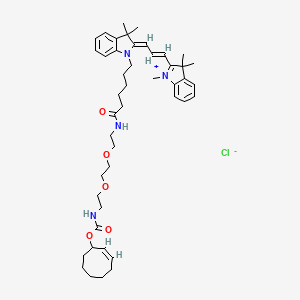
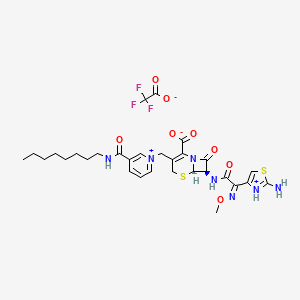
![3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one](/img/structure/B12367783.png)
